molecular formula C22H20N2O4 B12531757 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile CAS No. 141951-66-8

2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B12531757
CAS No.: 141951-66-8
M. Wt: 376.4 g/mol
InChI Key: YXOPZRXKVOEHFO-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with methoxy, phenyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: Methoxy, phenyl, and trimethoxyphenyl groups are introduced through substitution reactions using corresponding reagents.

    Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents and Lewis acids are often used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

Properties

CAS No.

141951-66-8

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N2O4/c1-25-19-10-15(11-20(26-2)21(19)27-3)16-12-18(14-8-6-5-7-9-14)24-22(28-4)17(16)13-23/h5-12H,1-4H3

InChI Key

YXOPZRXKVOEHFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)OC)C3=CC=CC=C3

Origin of Product

United States

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